4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile
CAS No.: 331461-91-7
Cat. No.: VC4688143
Molecular Formula: C15H13BrN2
Molecular Weight: 301.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331461-91-7 |
|---|---|
| Molecular Formula | C15H13BrN2 |
| Molecular Weight | 301.187 |
| IUPAC Name | 4-[(4-bromo-3-methylanilino)methyl]benzonitrile |
| Standard InChI | InChI=1S/C15H13BrN2/c1-11-8-14(6-7-15(11)16)18-10-13-4-2-12(9-17)3-5-13/h2-8,18H,10H2,1H3 |
| Standard InChI Key | CXKQZVMOLDHJFP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)C#N)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a benzonitrile moiety (a benzene ring with a cyano group) linked via a methylene bridge to a 4-bromo-3-methylaniline group. Key structural attributes include:
The bromine atom at the para position of the aniline ring and the methyl group at the meta position contribute to steric and electronic effects, influencing reactivity and intermolecular interactions.
Synthesis Methods
General Synthetic Pathways
The synthesis of 4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile typically involves sequential functionalization of precursor molecules. A patent by CN109053443A outlines a multi-step route starting from 3-methylphenol:
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Esterification: Reaction with acetic anhydride yields 3-methyl-phenyl acetate.
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Chlorination: Treatment with sulfonic acid chloride introduces chloromethyl groups.
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Hydrolysis: Methenamine-mediated hydrolysis produces 3-hydroxy-benzaldehyde.
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Bromination: Electrophilic bromination adds a bromine atom at the para position.
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Condensation: Reaction with 4-fluorobenzonitrile forms the final product .
This method achieves a purity ≥99.0% and highlights the use of cost-effective reagents like potassium carbonate and dimethyl acetamide .
Alternative Approaches
Reductive amination between 4-bromo-3-methylaniline and 4-cyanobenzaldehyde, followed by purification via column chromatography, is another plausible route . Sodium borohydride () in methanol has been used to reduce analogous imine intermediates .
Physical and Chemical Properties
The compound’s low water solubility aligns with its hydrophobic aromatic structure, while solubility in dimethyl sulfoxide (DMSO) suggests utility in biological assays .
Research Findings
Stability and Reactivity
The bromine atom is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling), enabling diversification into complex architectures . The cyano group can be hydrolyzed to carboxylic acids or reduced to amines .
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